4-(4-Chlorophenyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWEEWSHRWYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Chlorophenyl Pyridin 3 Amine and Its Derivatives
Precursor-Based Synthesis Strategies
The majority of synthetic routes utilize readily available precursors, which are transformed through a sequence of reactions to yield the target molecule. These strategies include nucleophilic substitutions, cross-coupling reactions, cyclizations, and functional group interconversions.
Nucleophilic aromatic substitution (SNAr) is a viable, though sometimes challenging, pathway for the synthesis of substituted pyridines. In this approach, a leaving group on the pyridine (B92270) ring is displaced by a nucleophile. For the synthesis of precursors to 4-(4-chlorophenyl)pyridin-3-amine, this often involves the reaction of a halopyridine with an amine. For instance, reacting 3-bromo-4-nitropyridine (B1272033) with various amines can lead to N-substituted 3-amino-4-nitropyridine (B85709) derivatives. researchgate.net However, the direct alkylation of amines like 3-amino-4-chloropyridine (B21944) can be problematic due to the basicity of the pyridine nitrogen, which can interfere with the reaction. nih.gov
The direct use of ammonia (B1221849) or primary amines to displace a halide on an alkyl chain is often difficult to control, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com A more controlled method is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nitrogen nucleophile to displace a halide. libretexts.org This is followed by hydrolysis or hydrazinolysis to release the primary amine. This method avoids the overalkylation issue seen with ammonia. libretexts.orgmasterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for attaching the 4-chlorophenyl group to the pyridine core. A highly effective strategy involves the Suzuki coupling of a halogenated pyridine with a boronic acid. rsc.org An efficient synthesis of 3-amino-4-phenylpyridine (B131099) derivatives has been reported where 4-iodo-3-pivaloylaminopyridines undergo a Suzuki cross-coupling reaction with appropriate phenylboronic acids. rsc.org This method provides a direct route to the 4-aryl-3-aminopyridine skeleton.
Other transition-metal-catalyzed reactions, such as those involving rhodium, have also been developed. For example, Rh(III)-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes and alkenes can produce N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones, respectively, showcasing advanced C-H activation and annulation strategies that can be conceptually applied to similar pyridine systems. rsc.orgnih.gov
Table 1: Examples of Cross-Coupling Reactions for Pyridine Functionalization
| Catalyst/Reagent | Reactants | Product Type | Reference |
| Pd(OAc)₂, AgOAc, BQ | N-aryl-2-aminopyridines, Potassium aryltrifluoroborates | 9-(pyridin-2-yl)-9H-carbazoles | rsc.org |
| Pd(MeCN)₂Cl₂ | N-aryl-2-aminopyridines, Internal alkynes | N-(2-pyridyl)indole frameworks | rsc.org |
| [RhCp*Cl₂]₂ | N-aryl-2-aminopyridines, Alkynes/Acrylates | N-(2-pyridyl)indoles, N-(2-pyridyl)quinolones | nih.gov |
| BuLi, Iodine, Phenylboronic acid | 3-Pivaloylaminopyridines | 3-Amino-4-phenylpyridines | rsc.org |
The construction of the pyridine ring itself through cyclization is a fundamental approach. These reactions typically involve the condensation of acyclic precursors. A metal-free [3+3] annulation strategy has been developed for synthesizing polysubstituted pyridines by reacting β-enaminonitriles with β,β-dichloromethyl peroxides under mild conditions. mdpi.com This method offers a broad substrate scope and avoids the need for transition metal catalysts. mdpi.com
Another approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. nih.gov This leads to the formation of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which are precursors to 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov These methods highlight the versatility of building the pyridine ring from open-chain compounds to install the desired substitution pattern.
Reductive amination is a cornerstone reaction for converting a primary amine, such as this compound, into a secondary or tertiary amine. wikipedia.org This two-step process, often performed in one pot, involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced by a suitable reducing agent to the corresponding amine. wikipedia.orgmasterorganicchemistry.com
While standard conditions using reagents like sodium borohydride (B1222165) (NaBH₄) are common, they can be challenging for less reactive amines. masterorganicchemistry.comresearchgate.net For systems like 3-amino-4-halopyridines, which can resist standard reductive amination conditions, more specialized protocols have been developed. An efficient procedure utilizes a single-vessel deprotection of a Boc-protected amine followed by reductive amination, which has been successful in synthesizing a wide range of N-alkylated 3-amino-4-halopyridines. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Features | Reference |
| Sodium Borohydride | NaBH₄ | Common, reduces aldehydes and ketones. | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls; reaction can be sensitive to cyanide. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. | masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | A "green" method that can be performed catalytically. | wikipedia.org |
The formation of a Schiff base (or imine) is the key intermediate step in reductive amination. unsri.ac.id These are formed through the condensation reaction between a primary amine and an aldehyde or ketone. unsri.ac.idekb.eg The synthesis of Schiff bases is often a straightforward process, sometimes even occurring in a solvent-free, solid-state reaction. researchgate.net
In the context of this compound, the primary amino group can react with various aldehydes to form Schiff base derivatives. researchgate.netresearchgate.net For example, 2-amino-4-(4-chlorophenyl)-thiophene has been reacted with substituted aryl aldehydes to yield a series of new Schiff bases. researchgate.net These imine intermediates can then be isolated or, more commonly, reduced in situ to the corresponding secondary amines as part of a reductive amination sequence. researchgate.net The stability of the Schiff base can be influenced by the nature of the aldehyde used, with aromatic aldehydes generally forming more stable, conjugated structures compared to aliphatic ones. unsri.ac.id
Advanced Synthetic Protocols
Beyond the classical methods, advanced synthetic protocols are continuously being developed to improve efficiency, selectivity, and environmental friendliness. These can include the use of novel catalysts or reaction conditions. For instance, multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like dihydropyran derivatives in a single step from simple starting materials. ajchem-a.com The use of a recyclable, heterogeneous catalyst like zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum) in solvent-free conditions for such syntheses represents a green and efficient approach. ajchem-a.com
Furthermore, the development of novel catalytic systems, such as the Rh(III)-catalyzed oxidative couplings, provides new avenues for C-H functionalization and the construction of complex heterocyclic systems from simpler pyridine precursors. nih.gov These advanced methods often provide access to structures that are difficult to obtain through traditional means and represent the cutting edge of synthetic methodology for this class of compounds.
One-Pot Reaction Strategies
One-pot multicomponent reactions represent an efficient approach for the synthesis of substituted pyridines. These reactions, by combining multiple steps in a single reaction vessel, offer advantages in terms of reduced waste, time, and resource consumption. For instance, a one-pot, four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, and acetophenone (B1666503) derivatives can yield highly substituted pyridine derivatives. nih.gov This methodology can be adapted for the synthesis of this compound analogs.
Another versatile one-pot approach is the synthesis of highly functionalized 4H-thiopyrans, which involves a domino coupling of β-oxodithioesters, aldehydes, and malononitrile (B47326) or its derivatives, promoted by 4-dimethylamino pyridine (DMAP). nih.gov This method highlights the efficiency of cascade reactions in creating multiple new bonds in a single operation. nih.gov Similarly, one-pot procedures have been developed for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones from arenediazonium salts, nitriles, and bifunctional anilines, showcasing the power of this strategy in generating biologically relevant scaffolds. acs.org The synthesis of nih.govnih.govprepchem.comtriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and aromatic aldehydes at room temperature further demonstrates the utility of one-pot methods in creating fused heterocyclic systems. rsc.org
| Reaction Type | Key Reactants | Noteworthy Features |
| Four-component reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives | Efficient synthesis of substituted pyridines. nih.gov |
| Domino coupling | β-oxodithioesters, aldehydes, malononitrile derivatives | High atom-economy and formation of multiple bonds in one step. nih.gov |
| Three-component assembly | Arenediazonium salts, nitriles, bifunctional anilines | Access to biologically important quinazoline (B50416) scaffolds. acs.org |
| Condensation | 2-hydrazinopyridine, aromatic aldehydes | Mild, room-temperature synthesis of triazolopyridines. rsc.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds.
For example, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been achieved through a one-step, multi-component reaction under microwave irradiation in solvent- and catalyst-free conditions. nih.gov This green and efficient method offers excellent atom economy and significantly reduces reaction time. nih.gov Similarly, microwave assistance has been employed in the synthesis of 4-amino-3,5-dihalopyridines via nucleophilic aromatic substitution of 3,4,5-trihalopyridines. researchgate.net This approach is applicable to a range of primary and secondary amines, including electron-rich arylamines. researchgate.net
The synthesis of 4-(o-chlorophenyl)-2-aminothiazole from o-chloroacetophenone, iodine, and thiourea (B124793) under microwave irradiation provides another example of a green chemistry approach that proceeds selectively and rapidly with high yields. nih.gov Furthermore, the synthesis of neuroleptic drugs and their intermediates has been significantly improved by using microwave irradiation, which drastically reduces reaction times and increases yields. jocpr.com The use of eco-friendly catalysts, such as NiTiO3 nanoparticles supported on montmorillonite (B579905) K30, in the microwave-assisted synthesis of 4-amino pyrimidine (B1678525) analogues further underscores the benefits of this technology in sustainable chemistry. rsc.org
| Product | Starting Materials | Key Advantages |
| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | 2-aminopyridine, cyanamide, aromatic aldehydes | Solvent- and catalyst-free, high atom economy, rapid. nih.gov |
| 4-Amino-3,5-dihalopyridines | 3,4,5-trihalopyridines, amines | Efficient, applicable to various amines. researchgate.net |
| 4-(o-chlorophenyl)-2-aminothiazole | o-chloroacetophenone, iodine, thiourea | Green, selective, rapid, high yield. nih.gov |
| Neuroleptic drug intermediates | Various precursors | Drastically reduced reaction times, increased yields. jocpr.com |
| 4-Amino pyrimidine analogues | Aldehyde derivatives, etc. | Use of eco-friendly catalyst, high conversion rate. rsc.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma These principles are increasingly being applied to the synthesis of amines and their derivatives.
Key green chemistry approaches include the use of water as a solvent, the development of solvent-free reactions, and the use of eco-friendly catalysts. For instance, hydrochloric acid-promoted amination of fused pyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been shown to proceed at a higher rate in water compared to organic solvents. acs.org Solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) in a ball mill by grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate (B77674) in the presence of a base is another example of a green and efficient method. researchgate.net
The use of recyclable catalysts, such as K10 montmorillonite clay, for the synthesis of coumarins avoids the need for excess hazardous reagents like aniline (B41778) and acetic acid. imist.ma The synthesis of organic compounds in aqueous media at room temperature, avoiding the use of toxic solvents like benzene (B151609), is another important green approach. imist.ma
Building Block Utility of this compound and Related Scaffolds
The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems, including polyheterocyclic, bicyclic, and azabicyclic frameworks.
Formation of Complex Polyheterocyclic Systems
The structural motif of this compound is a key component in the synthesis of various polyheterocyclic systems. For example, it can be a precursor for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are of significant interest in medicinal chemistry. A four-component bicyclization strategy has been developed to produce multicyclic pyrazolo[3,4-b]pyridines from readily available starting materials. nih.gov
Furthermore, the pyrrolo[3,4-b]pyridin-5-one core, which can be constructed from precursors containing the 4-arylpyridin-3-amine moiety, is found in antidiabetic agents. nih.gov An Ugi-Zhu/cascade/click strategy allows for the synthesis of new polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. nih.gov The synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones has also been achieved through a one-pot reaction involving the recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines. nih.gov
Integration into Bicyclic and Azabicyclic Frameworks
The 4-aminophenyl group, a key feature of the title compound, is a crucial component in the synthesis of bicyclic and azabicyclic frameworks with potential biological activity. For example, the synthesis of 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been described. nih.gov These compounds have shown potent inhibitory activity against human placental aromatase, making them of interest for the development of drugs for hormone-dependent tumors. nih.gov
Role in Pyrrole (B145914) and Imidazopyridine Synthesis
The this compound scaffold serves as a valuable precursor for the synthesis of pyrrole and imidazopyridine derivatives, which are important classes of heterocyclic compounds.
The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines can be achieved through cross-coupling reactions. nih.gov While challenges in deprotection steps can arise, these routes provide access to complex pyrrolopyridine structures. nih.gov Various methods exist for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Barton-Zard syntheses, which involve the condensation of amines with dicarbonyl compounds or their equivalents. pharmaguideline.comwikipedia.org
Imidazopyridines are another important class of heterocycles that can be synthesized from aminopyridine precursors. For instance, imidazo[4,5-b]pyridine derivatives can be prepared by the condensation of 2,3-diaminopyridines with aldehydes. mdpi.com Alkylation reactions on the imidazo[4,5-b]pyridine core can then lead to a variety of substituted derivatives. mdpi.com An efficient iodine-catalyzed one-pot, three-component reaction of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide provides a straightforward route to imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov
Precursor for Advanced Organic Transformations
The chemical scaffold of this compound serves as a valuable starting point for a variety of advanced organic transformations. Its inherent structure, featuring a pyridine ring, a reactive amine group, and a halogenated phenyl substituent, allows for the strategic construction of more complex and functionally diverse molecules. Researchers have utilized this and structurally similar precursors to build novel compounds with specific applications, particularly in the field of medicinal chemistry.
The aminopyridine core is a key building block for creating elaborate heterocyclic systems. For instance, derivatives based on a substituted phenyl-pyridin-amine framework have been used in the synthesis of complex sulfonamides. In one such transformation, the core structure is elaborated to yield N-(4-(6-Amino-4-(4-chlorophenyl)-5-cyanopyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, a molecule with a significantly more complex substitution pattern. nih.gov
Furthermore, the pyridin-3-amine moiety is a critical component in the development of targeted therapeutic agents. In the pursuit of treatments for acute myeloid leukemia, a series of covalent inhibitors were synthesized using a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine scaffold. nih.gov This research highlights the utility of the pyridin-amine core as a platform for introducing functionalities designed to interact with specific biological targets. These transformations involved the strategic addition of Michael acceptors, such as vinyl sulfonamides and acrylamides, to the core structure. nih.gov The purpose of these additions was to create molecules that could form irreversible covalent bonds with the Fms-like tyrosine kinase 3 (FLT3) enzyme, a target implicated in the progression of the disease. nih.gov
The kinase inhibitory activities of the resulting compounds demonstrated that these synthetic modifications yielded molecules with potent biological effects. nih.gov Specifically, compound C14, a derivative from this synthesis, showed significant inhibition against the target kinase. nih.gov This underscores the role of the initial pyridin-amine structure as a foundational element for advanced chemical modifications aimed at producing highly active and specific compounds.
The table below summarizes the advanced transformations involving a pyridin-amine core to generate functionally complex molecules.
| Precursor Scaffold | Transformation Type | Added Functional Groups | Resulting Compound Class |
| Phenyl-pyridin-amine derivative | Sulfonamide Formation | 4-methylbenzenesulfonyl group | Complex Sulfonamides nih.gov |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine | Michael Addition | Vinyl sulfonamide, Acrylamide | Covalent Kinase Inhibitors nih.gov |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways for Formation of 4-(4-Chlorophenyl)pyridin-3-amine
The synthesis of this compound involves the formation of a carbon-carbon bond between the pyridine (B92270) and phenyl rings, and a carbon-nitrogen bond for the amine group. Two primary retrosynthetic approaches can be envisioned:
Approach A: A Suzuki-Miyaura cross-coupling reaction to form the 4-arylpyridine core, followed by the introduction of the amine group.
Approach B: Introduction of the amine group onto a pyridine ring, followed by a Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Cross-Coupling: This powerful reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the 4-(4-chlorophenyl)pyridine (B1584452) scaffold, this could involve the reaction of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with 4-chlorophenylboronic acid, or conversely, a 3-amino-4-halopyridine with 4-chlorophenylboronic acid. The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, typically involving a boronate intermediate.
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the palladium(0) catalyst.
Computational studies and kinetic experiments on similar systems have provided detailed insights into the transmetalation step, which is often rate-determining. nih.govnih.gov The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction. nih.govrsc.org
Nucleophilic Aromatic Substitution (SNAr): The introduction of the 3-amino group onto the 4-arylpyridine core likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile (in this case, an ammonia (B1221849) equivalent or a protected amine) attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group (such as a halide or a nitro group). The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. vaia.com The presence of the 4-chlorophenyl group can further influence the regioselectivity of this reaction.
A plausible pathway for the formation of this compound could involve the reaction of a 4-(4-chlorophenyl)-3-halopyridine with an amine source. The mechanism proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. nih.govnih.gov The stability of this intermediate is key to the facility of the reaction. Lewis acids or specific solvent effects can be employed to promote these types of aminations. researchgate.net
Mechanistic Studies of Amine Derivatization Reactions
The amine group at the 3-position of this compound is a key site for further chemical modifications, allowing for the synthesis of a variety of derivatives. These reactions typically involve the nucleophilic character of the amine nitrogen.
The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, enabling it to attack a wide range of electrophiles. Common derivatization reactions include acylation, alkylation, and sulfonylation.
In an acylation reaction , the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The reaction proceeds through a tetrahedral intermediate, which then collapses to form the corresponding amide with the elimination of a leaving group.
Electrophilic substitution on the pyridine ring itself is generally difficult due to its electron-deficient nature. However, the activating effect of the amino group can facilitate substitution at positions ortho and para to it, although the inherent reactivity of the pyridine ring system still presents a challenge.
The basicity of the amine group and the pyridine nitrogen allows for proton transfer reactions. In the presence of a strong base, the amino group can be deprotonated to form a more potent nucleophile, an amido anion. This can enhance its reactivity towards weak electrophiles.
Conversely, in acidic conditions, either the pyridine nitrogen or the exocyclic amino group can be protonated. The site of protonation depends on the relative basicities of the two nitrogen atoms and the reaction medium. Protonation of the pyridine nitrogen would further deactivate the ring towards electrophilic attack but could influence the reactivity of the amino group through electronic effects. Studies on similar aminopyridine systems have shown that proton transfer can be a key step in their reactions. rsc.orgresearchgate.net
Kinetics of Reactions Involving Pyridine-Amine Structures
Kinetic studies provide quantitative data on reaction rates and help to elucidate reaction mechanisms. For reactions involving structures similar to this compound, several key findings have been reported.
The kinetics of nucleophilic aromatic substitution on halopyridines with amines, a reaction type central to the synthesis of the target molecule, have been investigated. rsc.org These studies often reveal the influence of the halogen's nature (F > Cl > Br > I for leaving group ability in many SNAr reactions), the nucleophilicity of the amine, and the effect of catalysts. For instance, the reactions of substituted 2-halogenopyridines with aniline (B41778) have been shown to be subject to catalysis by the amine itself in less polar solvents. rsc.org
Kinetic investigations into the reactions of aromatic amines with electrophiles, such as acid anhydrides, have demonstrated a correlation between the basicity of the amine and its reactivity. nasa.gov This suggests that the electronic properties of the this compound, influenced by both the pyridine ring and the chlorophenyl substituent, will dictate the rate of its derivatization reactions.
The following table summarizes kinetic parameters for a related reaction system.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Rate Coefficient (k) | Reference |
| 2-Fluoro-5-nitropyridine | Aniline | Ethanol | 25 | 1.37 x 10⁻³ L mol⁻¹ s⁻¹ | rsc.org |
| 2-Chloro-5-nitropyridine | Aniline | Ethanol | 50 | 1.15 x 10⁻⁵ L mol⁻¹ s⁻¹ | rsc.org |
Interactive Data Table: Click on the headers to sort the data.
Computational Approaches to Reaction Mechanism Understanding
Density Functional Theory (DFT) and other computational methods have become indispensable tools for investigating reaction mechanisms. These approaches allow for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway.
For the Suzuki-Miyaura reaction, computational studies have been instrumental in understanding the roles of the ligand, base, and solvent in the catalytic cycle. nih.govnih.gov They have helped to elucidate the structure of key intermediates, such as the arylpalladium(II)-boronate complexes, which are often too transient to be observed experimentally. nih.gov
In the context of nucleophilic aromatic substitution, computational studies can predict whether a reaction will proceed through a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism where bond formation and bond breaking occur in a single step. nih.gov For a molecule like this compound, computational chemistry could be used to predict its preferred sites of reactivity, the barriers for various derivatization reactions, and its electronic properties.
Theoretical and Computational Chemistry of 4 4 Chlorophenyl Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a powerful means to predict and interpret the properties of molecules. These methods are particularly useful for understanding the intricacies of molecular geometry, electronic structure, and vibrational spectra.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the optimized geometry of various molecules. For molecules structurally similar to 4-(4-chlorophenyl)pyridin-3-amine, DFT calculations, often using the B3LYP method with a basis set like 6-311G**, have been shown to reproduce experimental structural parameters with good accuracy nih.gov.
Table 1: Illustrative Optimized Geometrical Parameters of a Related Pyridine (B92270) Derivative (N-(4-chlorophenyl)-3-nitropyridin-2-amine) Calculated by DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C1-N2 | 1.355 (2) |
| N2-C7 | 1.401 (2) |
| C7-C8 | 1.389 (2) |
| C1-N1-C5 | 117.8 (1) |
| N2-C1-N1 | 117.9 (1) |
| C7-N2-C1 | 128.8 (1) |
Note: Data is for a structurally related compound and serves as an example of the output from DFT calculations.
Conformational analysis is crucial for understanding the flexibility and preferred shapes of a molecule. For this compound, this involves studying the rotation around the single bond connecting the phenyl and pyridine rings. By performing a potential energy surface (PES) scan, the energy of the molecule can be calculated as a function of the dihedral angle between the two rings. This allows for the identification of the most stable conformer (the global minimum on the PES) and any other low-energy conformers.
For example, a study on 5-(4-Chlorophenyl)-3H-pyrazol-3-one, which also features a rotatable C-C single bond between a phenyl and a heterocyclic ring, used DFT calculations to determine that a planar configuration was the most stable elsevierpure.com. Such an analysis for this compound would reveal the energetic barriers to rotation and the likelihood of different conformations existing at room temperature.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor malayajournal.orgyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity malayajournal.orgacadpubl.eu. A smaller gap suggests that the molecule is more reactive.
For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV malayajournal.orgacadpubl.eu. The distribution of the HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions acadpubl.eu.
Table 2: Example Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Note: Data is for a structurally related compound and is illustrative of FMO analysis.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents malayajournal.orguni-muenchen.de. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values researchgate.net.
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the amine group, indicating these are the most probable sites for protonation and electrophilic attack. The chlorophenyl ring, particularly the hydrogen atoms, would likely exhibit a more positive potential (blue). Such maps provide a clear, visual representation of the molecule's reactive sites.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs uni-muenchen.de. This analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a measure of intramolecular charge transfer and hyperconjugative interactions.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kJ/mol) |
| LP(1) Cl | π(C-C) | 50.96 |
| LP(1) N | σ(C-C) | 46.07 |
| π(C-C) | π*(C-C) | 954.54 |
Note: Data is for a structurally related compound and demonstrates the type of information obtained from NBO analysis.
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, it is possible to predict the positions of the vibrational bands and assign them to specific molecular motions, such as stretching, bending, and torsional modes.
The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP/6-311G**) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data nih.gov. For example, in the analysis of 1-(4-Chlorophenyl) piperazine, DFT calculations were used to assign the observed IR and Raman bands to specific vibrational modes of the molecule scispace.com. A similar approach for this compound would allow for a complete and accurate assignment of its vibrational spectrum.
Table 4: Example Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
| N-H Stretch | 3400 | 3415 |
| C-H Aromatic Stretch | 3100 | 3110 |
| C=C Aromatic Stretch | 1600 | 1605 |
| C-N Stretch | 1350 | 1355 |
| C-Cl Stretch | 750 | 755 |
Note: The frequencies are hypothetical examples to illustrate the comparison between calculated and experimental data.
Molecular Dynamics Simulations in Complex Systems
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, studies on structurally related molecules provide valuable insights into its potential behavior in complex biological systems. For instance, MD simulations have been employed to understand the interaction of (4-chlorophenyl)(pyridin-2-yl)methanone, a related ketone, with alcohol dehydrogenase. These simulations, conducted to analyze the stereoselectivity of enzyme variants, revealed that specific mutations could increase the volume of the catalytic pocket, thereby accommodating the substrate more effectively. acs.orgacs.org Such studies highlight how the chlorophenyl and pyridinyl moieties can interact within a protein binding site.
Furthermore, MD simulations on N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids have been used to investigate their bulk properties, including density and structural and transport characteristics. rsc.org These types of simulations provide a framework for how this compound might behave in various solvent environments and how its structural dynamics could influence its macroscopic properties.
Intermolecular Interactions and Hydrogen Bonding Studies
The structure of this compound, featuring a primary amine group and a pyridine nitrogen, suggests a strong capacity for forming hydrogen bonds, which are crucial in determining its crystal packing, solubility, and interactions with biological targets. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. libretexts.org
In the crystal structure of a related compound, N-(4-chlorophenyl)-4-methylpyridin-2-amine, inversion dimers are formed through pairs of N—H⋯N hydrogen bonds, creating eight-membered ring synthons. nih.gov This self-association through hydrogen bonding is a common feature in aminopyridine derivatives and significantly influences their solid-state architecture. The strength of these interactions is influenced by the electronic nature of the substituents on the pyridine and phenyl rings.
Hirshfeld surface analysis of 4-amino-3,5-dichloropyridine (B195902) further illustrates the importance of various intermolecular contacts. In this molecule, Cl⋯H/H⋯Cl contacts contribute significantly (40.1%) to the crystal packing, followed by H⋯H (15.7%) and N⋯H/H⋯N (13.1%) contacts, the latter being indicative of strong hydrogen bonding. nih.gov These findings suggest that for this compound, a combination of hydrogen bonds, halogen bonds involving the chlorine atom, and π–π stacking interactions between the aromatic rings would dictate its supramolecular assembly.
The presence of the amine group allows for hydrogen bonding with water, which would influence its solubility. libretexts.org The lone pair on the nitrogen of the amine group can form a hydrogen bond with a hydrogen atom of a water molecule, while the hydrogen atoms of the amine group can interact with the oxygen of water molecules.
Computational Predictions of Optical and Electronic Properties
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the optical and electronic properties of molecules like this compound. These predictions are vital for assessing their potential in applications such as nonlinear optics.
Second-Order Nonlinear Optical (NLO) Properties
The second-order NLO response of a molecule is related to its first hyperpolarizability (β). Molecules with significant NLO properties often possess a push-pull electronic structure, with an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the amino group can act as an electron donor, while the chlorophenyl and pyridine rings can modulate the electronic properties.
Computational studies on other organic molecules have shown that DFT calculations can reliably predict NLO properties. For instance, the first-order hyperpolarizability of di-amine substituted tetraphenylethylene (B103901) has been investigated using DFT, demonstrating its potential as an NLO material. researchgate.net Similarly, for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a significant first-order hyperpolarizability was calculated, suggesting its potential application as an NLO material. researchgate.net These studies provide a methodological basis for the theoretical evaluation of the NLO properties of this compound.
Third-Order Nonlinear Optical (NLO) Properties
The third-order NLO properties are characterized by the second hyperpolarizability (γ) and are important for applications such as optical switching and data storage. Chalcone (B49325) derivatives, which also contain aromatic rings, have been studied for their third-order NLO properties. For instance, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) was found to have a third-order nonlinear susceptibility (χ(3)) superior to that of known chalcone derivatives, highlighting its potential for photonic applications. nih.gov
Investigations into porphyrin-fullerene dyads and triads have also utilized computational methods to understand their third-order NLO response. mdpi.com These studies reveal that the interplay of different molecular fragments can lead to significant third-order NLO activity.
Static and Dynamic Polarizability Calculations
Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both static and dynamic polarizabilities are important for understanding a molecule's response to electric fields and its NLO properties. DFT calculations are commonly used to compute these values.
For di-amine substituted tetraphenylethylene, polarizability calculations were part of the investigation into its NLO activity. researchgate.net These theoretical predictions, in conjunction with experimental results, provide a comprehensive understanding of the molecule's electronic response.
Derivatization Strategies for Analytical and Synthetic Enhancement
Introduction of Spectroscopic Tags
The primary amine group on the pyridine (B92270) ring of 4-(4-Chlorophenyl)pyridin-3-amine serves as a convenient handle for the attachment of spectroscopic tags. This process involves a chemical reaction that covalently bonds a tag to the amine, creating a new derivative with significantly altered and improved spectroscopic properties. The goals of such derivatization include increasing the molar absorptivity for UV-Visible spectrophotometry, introducing fluorescence for highly sensitive detection, or enhancing ionization efficiency for mass spectrometry. spectroscopyonline.com
A chromophore is a part of a molecule responsible for absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. pharmatutor.orgyoutube.com The inherent structure of this compound, containing aromatic rings, already functions as a chromophore. However, its detectability can be significantly enhanced by introducing an additional, stronger chromophore. This is particularly useful in analytical methods like High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).
The introduction of a chromophore can lead to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). slideshare.net By reacting the amine group with a reagent containing a highly conjugated system, the resulting derivative will absorb light more strongly and at a wavelength where background interference from other components in a sample matrix is minimal. For instance, reacting the amine with a compound containing multiple conjugated double bonds or aromatic systems would create a derivative with enhanced UV-Vis absorption, thereby lowering the limit of detection. pharmatutor.org
Principle: Covalently attaching a molecule with a high molar extinction coefficient to the analyte.
Application: Improves sensitivity in UV-Vis spectrophotometry and HPLC-UV methods. researchgate.net
Example Reaction: The acylation of the amine with benzoyl chloride not only forms a stable amide but also extends the conjugated system, often leading to improved UV detection characteristics.
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. Derivatization of a non-fluorescent or weakly fluorescent compound like this compound with a fluorogenic reagent can produce a highly fluorescent product. researchgate.net This strategy is widely employed in trace analysis.
A fluorophore is a chemical group that, after absorbing light at a specific excitation wavelength, emits light at a longer wavelength. thermofisher.com Reagents that are themselves non-fluorescent but become fluorescent upon reaction with an amine are ideal, as they minimize background signal. thermofisher.com The reaction of the primary amine on this compound with a fluorogenic reagent results in a derivative that can be detected with high sensitivity. acs.org This allows for the quantification of the compound at very low concentrations, which is crucial in fields like environmental monitoring or metabolomics. rsc.orgnih.gov
Principle: Attaching a fluorescent tag to the analyte, which allows for detection via fluorescence spectroscopy.
Advantages: High sensitivity and selectivity.
Common Reagents: Dansyl chloride and fluorescamine (B152294) are classic examples of reagents that react with primary amines to yield highly fluorescent products. thermofisher.com
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). While highly effective, its sensitivity can sometimes be limited for certain analytes. Derivatization can overcome these limitations in several ways. spectroscopyonline.com
Firstly, attaching a tag with a high proton affinity can significantly enhance the ionization efficiency of the molecule, particularly in electrospray ionization (ESI) mode, leading to a stronger signal and lower detection limits. nih.govnih.gov Secondly, derivatization can be used to introduce a fixed positive or negative charge, such as with Girard's reagents, which contain a quaternary ammonium (B1175870) group. spectroscopyonline.com This pre-charged derivative ionizes very efficiently. Finally, derivatization increases the molecular weight of the analyte, shifting its signal to a higher, less crowded region of the mass spectrum, thereby reducing interference from matrix components. researchgate.net For this compound, tagging the amine group can thus lead to more reliable and sensitive MS-based quantification. nih.gov
| Enhancement Strategy | Mechanism | Benefit for Mass Spectrometry |
| Increased Proton Affinity | Attaching a basic functional group. | Enhances signal in positive mode ESI. nih.govnih.gov |
| Fixed Charge Introduction | Using reagents with a permanent charge (e.g., quaternary amine). | Improves ionization efficiency and sensitivity. spectroscopyonline.com |
| Increased Mass | Adding a heavy chemical tag. | Shifts the analyte's m/z to a clearer spectral region. researchgate.net |
Reagents and Methodologies for Amine Derivatization
The primary amine of this compound is a nucleophilic functional group, making it susceptible to reaction with a wide range of electrophilic reagents. This reactivity is the basis for most derivatization strategies.
Acylation is a robust and widely used method for derivatizing primary and secondary amines. The reaction involves the introduction of an acyl group (R-C=O) and typically employs acylating agents like acid chlorides (e.g., benzoyl chloride) or acid anhydrides. libretexts.org The reaction of an amine with an acid chloride is a nucleophilic acyl substitution. pearson.comlibretexts.org
The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion to form a stable and often crystalline N-substituted amide. libretexts.org These reactions are generally fast and high-yielding. libretexts.org A base, such as pyridine or sodium hydroxide, is often added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a salt with the unreacted amine. libretexts.org Chloroformates (Cl-C(=O)OR) react similarly to yield carbamates. Benzoyl chloride is particularly useful as it introduces a benzoyl group, which can enhance UV detection. nih.gov
| Reagent | Product with this compound | Reaction Conditions | Benefits |
| Benzoyl Chloride | N-(4-(4-chlorophenyl)pyridin-3-yl)benzamide | Room temperature, often with a base (e.g., pyridine). libretexts.org | Forms stable amide, enhances UV detection. acs.orgtsijournals.com |
| Alkyl Chloroformate | Alkyl (4-(4-chlorophenyl)pyridin-3-yl)carbamate | Typically requires a base to scavenge HCl. | Produces stable carbamate (B1207046) derivatives. |
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and highly effective derivatizing reagent for primary and secondary amines. researchgate.net It is used extensively to create fluorescent derivatives for sensitive detection in chromatography and other analytical techniques. thermofisher.com
The reaction involves the nucleophilic attack of the amine group of this compound on the sulfonyl chloride moiety of dansyl chloride. researchgate.net This reaction proceeds readily under mild alkaline conditions (pH ~9.5-10) to form a highly stable and intensely fluorescent dansyl-sulfonamide derivative. researchgate.netmdpi.comnih.gov While dansyl chloride itself is not fluorescent, its derivatives exhibit strong fluorescence with a large Stokes shift (the difference between the excitation and emission maxima), which is advantageous for detection. thermofisher.com The resulting derivative of this compound would be readily quantifiable by HPLC with fluorescence detection at picomole levels or lower. researchgate.net
| Property | Description |
| Reagent | Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). researchgate.net |
| Reaction | Nucleophilic substitution on the sulfonyl chloride group by the amine. researchgate.net |
| Conditions | Alkaline buffer (pH 9.5-10), sometimes at elevated temperature (e.g., 60°C) to ensure complete reaction. mdpi.comnih.gov |
| Product | N-(4-(4-chlorophenyl)pyridin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide. |
| Detection | Highly fluorescent, enabling sensitive detection by HPLC-FLD or spectrofluorometry. thermofisher.comresearchgate.net |
| Stability | The resulting sulfonamide bond is very stable. thermofisher.com |
Isothiocyanate-Based Derivatization
The reaction of the primary amine group in this compound with an isothiocyanate (R-N=C=S) is a well-established method for forming a stable thiourea (B124793) derivative. This transformation is particularly valuable for analytical purposes. Isothiocyanates react readily with primary amines under mild conditions to yield products that often exhibit enhanced properties for detection and analysis. nih.govnih.gov
The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate group. This forms a thiourea linkage, which introduces a chromophore or fluorophore into the molecule, depending on the R-group of the isothiocyanate chosen. nih.gov For instance, the use of phenylisothiocyanate (PITC) or fluorescein (B123965) isothiocyanate (FITC) can significantly improve UV or fluorescence detection, respectively, in techniques like High-Performance Liquid Chromatography (HPLC). The resulting thiourea derivatives are generally stable, which is advantageous for reproducible quantification. nih.gov
Research on the derivatization of various aromatic primary amines indicates that the reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its more nucleophilic free base form. nih.gov The choice of isothiocyanate reagent is critical and depends on the analytical goal. For example, chiral isothiocyanates can be employed for the separation of enantiomers. While specific studies on this compound are not prevalent, the reactivity of its primary amine group is expected to be analogous to other aromatic amines.
Table 1: Common Isothiocyanate Reagents for Amine Derivatization
| Isothiocyanate Reagent | R-Group Structure | Purpose of Derivatization |
|---|---|---|
| Phenylisothiocyanate (PITC) | Phenyl | UV detection in HPLC |
| Fluorescein isothiocyanate (FITC) | Fluorescein | Fluorescence detection |
| Dansyl isothiocyanate | Dansyl | Fluorescence detection |
This table is generated based on general knowledge of amine derivatization and not on specific studies of this compound.
Use of Rhodamine Derivatives
Rhodamine derivatives, such as Rhodamine B isothiocyanate or Rhodamine B hydrazide, are powerful fluorescent labeling agents. nih.gov The primary amine of this compound can react with rhodamine derivatives that possess an amine-reactive group, such as an isothiocyanate or a carboxylic acid that has been activated (e.g., as an N-hydroxysuccinimide ester). researchgate.net
The reaction with a rhodamine isothiocyanate would be similar to the isothiocyanate derivatization described above, resulting in a highly fluorescent thiourea derivative. Alternatively, coupling with a rhodamine-based carboxylic acid would form a stable amide bond. These reactions typically proceed under mild conditions. The resulting rhodamine-tagged this compound would exhibit the strong absorption and emission characteristics of the rhodamine dye, enabling highly sensitive detection in fluorescence-based analytical techniques. nih.gov
Studies on other primary amines have shown that rhodamine derivatization can significantly lower the limits of detection. nih.gov For example, Rhodamine B hydrazide has been used as a derivatizing reagent for other compounds, and the reaction is optimized in a weakly acidic solution to achieve a high yield. nih.gov
Optimization of Derivatization Conditions
The efficiency and selectivity of derivatization reactions are highly dependent on the reaction conditions. Optimizing these parameters is crucial for achieving high yields of the desired derivative and minimizing side reactions.
Temperature and Time Optimization
Reaction temperature and time are critical parameters that must be optimized to maximize the yield of the derivatized product and minimize the formation of byproducts.
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of the reactants or products, or promote the formation of undesirable side products. For many amine derivatizations with isothiocyanates or activated rhodamine derivatives, reactions can often be carried out at room temperature or with gentle heating. Optimization studies for other amines have shown that a specific temperature might be optimal for achieving the highest yield.
Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting material. Monitoring the reaction progress over time using a suitable analytical technique (e.g., TLC, HPLC) is the most effective way to determine the optimal reaction time. A study on the derivatization of other compounds showed that peak areas of derivatized compounds could be plotted against reaction time at different temperatures to find the optimal conditions.
For instance, in a hypothetical optimization for the derivatization of this compound, one might test a range of temperatures (e.g., 25°C, 50°C, 75°C) and take aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the point of maximum product formation with minimal degradation.
Structure Activity Relationship Sar Principles Applied to 4 4 Chlorophenyl Pyridin 3 Amine Scaffolds
Impact of Substituent Effects on Chemical Reactivity and Interactions
The electronic properties and positioning of substituents on the 4-(4-chlorophenyl)pyridin-3-amine scaffold significantly dictate its chemical reactivity and interactions with biological targets. The pyridine (B92270) ring, a key structural feature, possesses a nitrogen atom that can mediate hydrogen bonding, metal coordination, and redox-active transformations, all of which are crucial for its biological function. mdpi.com
The reactivity of the pyridine nucleus is highly sensitive to the nature of its substituents. Electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can increase the pKa of the pyridine, enhancing its basicity and potential for protonation. nih.govnih.gov This protonation can, in turn, dramatically increase the reactivity of the scaffold towards nucleophiles. nih.gov For instance, the protonated form of a 4-halopyridine exhibits a reactivity comparable to iodoacetamide. nih.gov Conversely, electron-withdrawing groups like trifluoromethyl (-CF3) decrease the pKa, making the compound less basic but potentially more susceptible to certain types of nucleophilic attack on the ring. nih.govnih.gov
In the context of 4-aminopyridine (B3432731) derivatives, which share a similar pyridine core, substituents on the ring have been shown to modulate their ability to block potassium channels. For example, a methyl group at the 3-position of 4-aminopyridine increases its potency seven-fold compared to the parent compound, while a trifluoromethyl group at the same position decreases potency. nih.gov This highlights the delicate balance of steric and electronic effects in determining biological activity.
The 4-chlorophenyl group also plays a crucial role. The chlorine atom, being an electron-withdrawing group, influences the electronic distribution of the entire molecule. nih.gov Modifications to this phenyl ring, such as the introduction of other substituents, can further alter the compound's lipophilicity and binding interactions.
The amino group at the 3-position is a key site for interaction and potential modification. Its basicity and nucleophilicity can be modulated by the electronic character of the pyridine ring. acs.org Acylation of this amino group is a common strategy to introduce new functionalities and explore SAR. d-nb.info
The following table summarizes the impact of different substituents on the properties of related pyridine scaffolds:
| Substituent | Position | Effect on pKa | Impact on Reactivity/Potency | Reference |
| Methyl (-CH3) | 3 (on 4-aminopyridine) | Increases | ~7-fold more potent K+ channel blocker | nih.gov |
| Methoxy (-OCH3) | 3 (on 4-aminopyridine) | Increases | ~3- to 4-fold less potent K+ channel blocker | nih.gov |
| Trifluoromethyl (-CF3) | 3 (on 4-aminopyridine) | Decreases | ~3- to 4-fold less potent K+ channel blocker | nih.gov |
| Trifluoromethyl (-CF3) | 2 (on 4-aminopyridine) | Decreases | ~60-fold less active K+ channel blocker | nih.gov |
| Electron-donating groups | 2 (on 4-halopyridine) | Increases | Increased inactivation of DDAH1 | nih.gov |
Stereochemical Influence on Molecular Recognition
While the parent compound this compound is achiral, the introduction of chiral centers into its derivatives can have a profound impact on their interaction with biological macromolecules, which are themselves chiral. Stereochemistry dictates the three-dimensional arrangement of atoms, and even subtle differences between enantiomers can lead to significant variations in biological activity.
For instance, in the case of the related drug Clopidogrel, which also features a substituted heterocyclic ring system, only the (S)-enantiomer is pharmacologically active. wikipedia.org This highlights the importance of stereospecific interactions with its target receptor, the P2Y12 receptor. wikipedia.org The inactive (R)-enantiomer does not fit correctly into the binding site, preventing it from exerting its therapeutic effect.
Similarly, for derivatives of this compound, the introduction of a stereocenter, for example, by modifying a substituent or through the addition of a chiral side chain, would likely lead to stereoisomers with differing biological profiles. The precise fit of a ligand into the binding pocket of a protein is often a prerequisite for high-affinity binding and subsequent biological response. One enantiomer may form multiple favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor, while the other may experience steric clashes or be unable to achieve the optimal orientation for binding.
Conformational Dynamics and Their Role in Molecular Function
The biological function of a molecule like this compound is not solely determined by its static structure but also by its conformational dynamics. The molecule is not rigid and can adopt various conformations due to rotation around single bonds, particularly the bond connecting the pyridine and chlorophenyl rings.
For a molecule to be biologically active, it often needs to adopt a specific "bioactive conformation" to bind effectively to its target. The energy barrier for rotating between different conformations and the relative stability of these conformations are therefore critical parameters. A molecule that can easily adopt the bioactive conformation is more likely to be potent.
The drug Amlodipine (B1666008), a dihydropyridine (B1217469) derivative, provides a relevant example of how conformational flexibility is important for function. wikipedia.org Its structure allows for specific orientations of its phenyl and ester groups, which are crucial for its calcium channel blocking activity. wikipedia.org The slow metabolism and long half-life of amlodipine are partly attributed to its high pKa and the resulting ionization at physiological pH, which influences its interaction with proteins. wikipedia.org
Ligand-Receptor Interaction Modeling through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.orgnih.gov It is a powerful tool for understanding the SAR of compounds like this compound by providing insights into their binding modes at a molecular level.
Docking studies can help to rationalize the observed biological activities of a series of compounds and guide the design of new derivatives with improved potency and selectivity. For example, molecular docking of pyrimidine (B1678525) derivatives has been used to understand their interactions with cyclin-dependent kinases (CDKs). nih.gov Similarly, docking studies on pyrazoline derivatives have shed light on their anticonvulsant activity. ijper.org
In the context of this compound, docking studies could be employed to model its interaction with a putative target protein. Such studies would reveal the key interactions that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
A critical outcome of molecular docking is the identification of key amino acid residues within the receptor's binding site that interact with the ligand. nih.gov These residues are often referred to as "hotspots" for binding. nih.gov
For example, in the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the ACE2 receptor, specific residues like Q493, N501, and K417 in the RBD have been identified as crucial for binding. nih.gov Similarly, key residues in the ACE2 receptor include K353, D30, and H34. nih.gov
For a derivative of this compound, docking studies would aim to identify analogous key residues in its target protein. The amino group and the pyridine nitrogen are likely to act as hydrogen bond donors or acceptors, interacting with polar residues such as glutamine, asparagine, serine, or threonine. The chlorophenyl ring is expected to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, or phenylalanine. nih.gov The chlorine atom itself may participate in halogen bonding, a specific type of non-covalent interaction.
The following table lists examples of key interacting residues identified in various ligand-receptor complexes:
| Ligand/Protein System | Key Interacting Residues in Protein | Reference |
| SARS-CoV-2 RBD / ACE2 | K353, K31, D30, D355, H34, D38, Q24, T27, Y83, Y41, E35 | nih.gov |
| SARS-CoV RBD / hACE2 | Y484 (in RBD) | nih.gov |
| SARS-CoV-2 RBD / hACE2 | L455, F456, A475, F486, F490, Q493 | nih.gov |
| PT RBD / fox ACE2 | Y505, E37 | researchgate.net |
| Urtica dioica Agglutinin / SARS-CoV-2 RBD | Tyr505, Gly502, Gly496, Asn501, Thr500, Gln498, Tyr449, Gly446, Tyr489, Phe456, Lys417, Gln493, Leu455, Tyr453 | researchgate.net |
Hydrogen bonds are among the most important non-covalent interactions that govern ligand-receptor recognition. nih.govresearchgate.net They are highly directional and play a crucial role in determining the specificity of binding.
In the crystal structure of 4-amino-3,5-dichloropyridine (B195902), a related compound, strong N—H⋯N hydrogen bonds are observed, forming supramolecular chains. nih.gov The analysis of hydrogen bonding networks in the binding site of a target protein can reveal why certain ligands bind more strongly than others.
For this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. mdpi.com Docking studies would analyze the geometry and strength of these potential hydrogen bonds with the surrounding amino acid residues. The formation of a stable hydrogen bonding network is often a hallmark of a potent and selective ligand.
The importance of hydrogen bonding is evident in various biological systems. For instance, in complexes of π-extended 4,4'-bipyridines with chloranilic acid, extensive N–H···O and O–H···O hydrogen bonding networks are formed. researchgate.net Similarly, in energetic materials, tetraamino-driven hydrogen-bonding networks can lead to selective self-assembly. rsc.org
Applications in Materials Science
Development of Materials with Unique Electronic Properties
The development of novel materials with tailored electronic properties is a cornerstone of modern materials science. Pyridine (B92270) derivatives are actively studied for this purpose due to the tunable nature of the pyridine ring. numberanalytics.com The electronic properties of these molecules can be finely adjusted by introducing different functional groups.
The electronic structure of inhibitor molecules is a key factor in their performance, for instance, in corrosion prevention. nih.gov Quantum chemical calculations, including parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE), are used to understand and predict the electronic behavior of these compounds. chemmethod.com
Potential as Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. Chalcone (B49325) derivatives, which share structural similarities with some pyridine compounds, have been identified as promising candidates for NLO applications due to their high NLO response. ripublication.com
A study on a closely related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP) , highlights the potential of this class of materials. ripublication.com CPP is classified as a donor-π-acceptor (D-π-A) type molecule, a common design for NLO materials. In this structure, the chlorine group acts as an electron donor, while the pyridine and carbonyl groups function as electron acceptors. ripublication.com This charge separation across the π-conjugated system is essential for a high second-order NLO response.
Quantum chemical calculations on CPP have shown that the molecule possesses a significant second-order hyperpolarizability, indicating its efficiency in second harmonic generation (SHG). ripublication.com The planar structure of the molecule enhances the electron delocalization within the π-conjugated system, which contributes to its nonlinearity. ripublication.com
Table 1: Calculated NLO Properties of a Related Pyridine Derivative (CPP)
| Property | Value | Significance |
|---|---|---|
| Molecular Dipole Moment | High | Indicates charge separation |
| Polarizability | Significant | Measure of electronic cloud distortion |
| First Hyperpolarizability (β) | Large | Indicates strong second-order NLO response |
| HOMO-LUMO Energy Gap | Small | Facilitates electron transfer |
Data derived from theoretical studies on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one. ripublication.com
Given the structural similarities, it is plausible that 4-(4-Chlorophenyl)pyridin-3-amine could also exhibit NLO properties, especially if incorporated into a larger D-π-A framework. The inherent asymmetry and the presence of donor and acceptor groups are favorable characteristics for NLO activity. Further research involving the synthesis and characterization of derivatives of this compound is warranted to explore this potential.
Exploration in Optoelectronic Devices and Light-Emitting Applications
The fluorescence properties of aminopyridine derivatives make them interesting for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield. nih.gov
Research on substituted aminopyridines has shown that their fluorescent properties can be tuned by altering the substituents on the amine group and the pyridine ring. nih.gov For example, attaching different phenyl groups can cause a redshift in the emission wavelength. nih.gov A study on 6-phenyl substituted aminopyridine derivatives demonstrated that their quantum yields could be as high as 0.44. nih.gov
Furthermore, aminopyridines can be functionalized to create "smart" probes that become fluorescent after a specific chemical reaction, a concept known as "click and probing". nih.gov An aminopyridine containing an azide (B81097) group was shown to be non-fluorescent but became highly fluorescent after a click reaction with an alkyne, with its quantum yield increasing from 0.03 to 0.43. nih.gov
Table 2: Fluorescence Properties of Substituted Aminopyridines
| Compound Type | Substituent | Emission Wavelength (λem) | Quantum Yield (Φ) |
|---|---|---|---|
| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | Benzyl group | 480 nm | 0.44 |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | Cyclohexyl group | 480 nm | 0.31 |
| Triazole-substituted aminopyridine | Product of click reaction | 480 nm | 0.43 |
Data from a study on the synthesis and fluorescent properties of aminopyridines. nih.gov
While direct data for this compound is not available, these findings suggest that it could serve as a core structure for developing new fluorescent materials. Its derivatization could lead to compounds with tunable light-emitting properties suitable for various optoelectronic applications.
Corrosion Inhibition Studies with Pyridine-Amine Derivatives
Pyridine and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly steel in acidic environments. nih.govresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. chemmethod.comresearchgate.net The presence of heteroatoms like nitrogen and π-electrons in the pyridine ring facilitates this adsorption process.
Several studies have demonstrated the high inhibition efficiency of pyridine-amine derivatives. For instance, certain synthesized pyridine derivatives have shown inhibition efficiencies greater than 99% for mild steel in hydrochloric acid. chemmethod.com The effectiveness of these inhibitors generally increases with concentration but may decrease with rising temperature due to desorption from the metal surface. chemmethod.comresearchgate.net
Table 3: Corrosion Inhibition Efficiency of Pyridine Derivatives
| Inhibitor | Metal | Medium | Max. Inhibition Efficiency |
|---|---|---|---|
| Pyridine derivative (2c) | Mild Steel | 0.5 M HCl | 99.62% |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | Mild Steel | 1 M HCl | 96.2% |
| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | Mild Steel | 1 M HCl | 96.06% |
| N-(2-hydroxybenzylidene) pyridine-4-amine (HBPA) | X70 Steel | 2 M HCl | 96% |
Data compiled from various studies on pyridine-based corrosion inhibitors. nih.govchemmethod.comresearchgate.net
Given that this compound is a pyridine-amine derivative, it is highly likely to possess corrosion-inhibiting properties. The presence of the amino group and the aromatic rings would facilitate its adsorption on metal surfaces. Further experimental studies are needed to quantify its inhibition efficiency and to understand its specific adsorption mechanism.
Advanced Characterization Techniques for 4 4 Chlorophenyl Pyridin 3 Amine and Its Synthesized Analogs
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of 4-(4-chlorophenyl)pyridin-3-amine and its analogs. These methods probe the interaction of molecules with electromagnetic radiation, providing a fingerprint of the compound's structure and bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy
For instance, in analogs like 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, characteristic vibrational frequencies are observed that confirm the presence of key functional groups. nih.gov The experimental FT-IR spectrum of such compounds can be compared with theoretical predictions from Density Functional Theory (DFT) calculations, which often show a strong correlation. nih.gov
In the case of aminopyridine derivatives, characteristic bands for N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine are also a key indicator. For example, in 4-aminopyridine (B3432731), the N-H asymmetric stretching vibration appears around 3436 cm⁻¹, and the C=N stretching of the pyridine (B92270) ring is seen at 1602 cm⁻¹. researchgate.net For analogs containing a chlorophenyl group, the C-Cl stretching vibrations would also be present at lower wavenumbers.
A study on 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one, an analog with a similar substitution pattern, was characterized using FT-IR, confirming its molecular structure. The analysis of such analogs allows for a reliable prediction of the FT-IR spectrum of this compound.
Table 1: Representative FT-IR Data for Analogs of this compound
| Compound/Analog | Key Vibrational Frequencies (cm⁻¹) | Reference |
| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | Not explicitly detailed in the abstract, but used for characterization. | nih.gov |
| 4-Aminopyridine | 3436 (N-H stretch), 1648 (N-H in-plane deformation), 1602 (C=N stretch), 1507, 1436 (C=C stretch) | researchgate.net |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Used for structural confirmation alongside other spectral data. | growingscience.com |
| 1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo growingscience.comresearchgate.netthiazolo[3,2-a]pyridine-4-carboxamide | 3423, 3394 (NH₂), 3156 (aromatic CH), 2184 (CN), 1644 (C=O) | iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the pyridine and chlorophenyl rings, as well as the amine protons. While the exact spectrum for the target compound is not available, data from analogs like N-(4-chlorophenyl)pyridin-4-amine and various other substituted pyridines provide a strong basis for prediction. rsc.orgresearchgate.net For example, the aromatic protons would appear in the downfield region (typically 7-9 ppm), with their splitting patterns revealing their substitution pattern and coupling with adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for each of the carbon atoms in the pyridine and chlorophenyl rings. Data for analogs such as 2-(4-chlorophenyl)pyridine (B1585704) and 2,4,6-tri(4-chlorophenyl)pyridine show characteristic chemical shifts for the carbon atoms attached to chlorine and nitrogen. rsc.orgresearchgate.net
¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a crucial technique for the characterization of its fluorine-containing analogs. For example, in the analysis of 2-(4-fluorophenyl)pyridine, the ¹⁹F NMR spectrum would show a signal characteristic of the fluorine atom on the phenyl ring, with its chemical shift and coupling constants providing valuable structural information. rsc.org
Table 2: Representative NMR Data for Analogs of this compound
| Compound/Analog | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(4-Chlorophenyl)pyridine | 8.70 (d), 7.95 (d), 7.80-7.66 (m), 7.45 (d), 7.30-7.21 (m) | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | rsc.org |
| 1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo growingscience.comresearchgate.netthiazolo[3,2-a]pyridine-4-carboxamide | 4.85 (s), 6.43 (s), 7.16–7.29 (m), 7.36 (d), 7.63 (d), 7.74 (d) | 19.02, 56.53, 56.19, 99.53, 116.84, 120.91, 122.77, 124.61, 126.17, 127.88, 129.45, 136.29, 146.93, 148.43, 152.01, 152.03, 167.47 | iucr.org |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Utilized for structural confirmation. | Utilized for structural confirmation. | growingscience.com |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). While the specific mass spectrum for the target compound is not available, data for related compounds such as 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (B1618533) and predicted data for 4-(4-chlorophenyl)-1H-pyrazol-3-amine illustrate the utility of this technique. massbank.euuni.lu HRMS data for analogs like ethyl -4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used to confirm their elemental composition. rsc.org
Table 3: Representative Mass Spectrometry Data for Analogs of this compound
| Compound/Analog | Molecular Formula | [M+H]⁺ or M⁺ (m/z) | Technique | Reference |
| Ethyl -4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅ClN₂O₃ | 295 (M+H)⁺ | MS | rsc.org |
| 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | C₁₅H₁₇ClN₂ | 260.1080262 (Exact Mass) | Computed | nih.gov |
| 4-(4-chlorophenyl)-1H-pyrazol-3-amine | C₉H₈ClN₃ | 194.04796 [M+H]⁺ | Predicted | uni.lu |
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, π → π* transitions are typically observed.
Although a specific UV-Vis spectrum for this compound is not documented in the searched literature, studies on analogous compounds offer valuable insights. For example, the UV-Vis absorption spectra of pyrazoline derivatives containing a 4-chlorophenyl group have been reported. researchgate.net Similarly, the electronic spectra of various pyridine derivatives have been investigated, showing that substitutions on the pyridine ring can significantly influence the wavelength of maximum absorption (λ_max). mdpi.comresearchgate.net The synthesis of a trans-CuCl₂L₂ complex with a ligand derived from (E)-(4-chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine showed a λ_max at 307 nm. mdpi.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself has not been reported in the reviewed literature, the crystal structures of several closely related analogs have been determined, offering a model for its likely solid-state conformation.
For instance, the crystal structure of N-(4-chlorophenyl)-3-nitropyridin-2-amine reveals a nearly planar molecule, with the planarity influenced by intramolecular hydrogen bonding. nih.gov The dihedral angle between the pyridine and benzene (B151609) rings is a key parameter in these structures. In the crystal packing of this analog, π–π stacking interactions and C—H···Cl contacts are observed. nih.gov
Another relevant example is the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo growingscience.comresearchgate.netthiazolo[3,2-a]pyridine-4-carboxamide, where the pyridinic ring is significantly deviated from the plane of the fused benzothiazole (B30560) system. iucr.org The packing of this molecule is governed by a network of hydrogen bonds and halogen bonds. iucr.org The crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile has also been elucidated, showing that the benzene and pyridazine (B1198779) rings are not coplanar. growingscience.com
Table 4: Representative X-ray Crystallography Data for Analogs of this compound
| Compound/Analog | Crystal System | Space Group | Key Structural Features | Reference |
| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | Monoclinic | P2₁/c | Nearly planar molecule, intramolecular N—H···O hydrogen bonds, π–π stacking. | nih.gov |
| 1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo growingscience.comresearchgate.netthiazolo[3,2-a]pyridine-4-carboxamide | Not specified in abstract | Not specified in abstract | Pyridinic ring out of plane, intramolecular S···O contact, extensive hydrogen and halogen bonding. | iucr.org |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Monoclinic | P2₁/c | Non-coplanar benzene and pyridazine rings, weak intermolecular N···N interactions. | growingscience.com |
| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Triclinic | Not specified in abstract | Chair conformation of piperidine (B6355638) ring, dihedral angle of 39.89(7)° between rings. | nih.gov |
Surface Characterization Techniques for Material Applications
The application of this compound and its analogs in materials science, for example as corrosion inhibitors or in electronic devices, necessitates the use of surface characterization techniques. These methods provide information about the composition, morphology, and properties of thin films or adsorbed layers on a substrate.
Pyridine derivatives are known to be effective corrosion inhibitors for metals like mild steel in acidic environments. Their effectiveness is attributed to the formation of a protective adsorbed layer on the metal surface. Techniques such as Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the metal before and after the application of the inhibitor, demonstrating the formation of a protective film.
The adsorption of pyridine derivatives onto surfaces can also be studied using quantum chemical calculations based on Density Functional Theory (DFT). These theoretical studies can complement experimental findings by providing insights into the adsorption mechanism and the nature of the interaction between the inhibitor molecules and the metal surface.
Furthermore, the development of pyridine-based materials for electronics and sensors often involves the deposition of thin films. The characterization of these films can be performed using techniques like FT-IR spectroscopy in reflection mode to analyze surface chemistry. acs.org The surface area and porosity of materials incorporating pyridine derivatives can be determined by nitrogen adsorption-desorption measurements (BET analysis) . acs.org The interaction of pyridine derivatives with surfaces like gold nanoparticles has been studied to understand their stabilizing effects, employing quantum-chemical calculations to model the adsorption on a gold (111) surface. acs.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of corrosion inhibition studies involving pyridine derivatives, SEM is instrumental in examining the surface of metals before and after exposure to corrosive environments, both with and without the inhibitor.
For instance, in studies of pyridine derivatives as corrosion inhibitors, SEM analysis of a bare metal surface typically reveals significant damage, such as pitting and scale formation, after immersion in an acidic solution. mdpi.com In contrast, the surface of the metal treated with a pyridine-based inhibitor often shows a much smoother and more intact surface, indicating the formation of a protective film that mitigates corrosion. mdpi.comchemmethod.com This protective layer, formed by the adsorption of the inhibitor molecules onto the metal surface, acts as a barrier against the corrosive medium. chemmethod.comuotechnology.edu.iq The absence of a discernible corrosion product film in some cases can also be confirmed by SEM, providing further insight into the inhibition mechanism. researchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional information about a sample's surface topography. mdpi.com This technique is particularly valuable for characterizing the surface of materials at a near-atomic level, making it a suitable tool for investigating the grain structure and surface morphology of metals and coatings. mdpi.com
In the study of materials, AFM can be used to assess the surface roughness and grain size. mdpi.com The method is advantageous due to its relatively simple sample preparation and the ability to operate in various environments. mdpi.comnih.gov For corrosion studies, AFM can complement SEM by providing quantitative data on the changes in surface roughness resulting from corrosion and the effectiveness of an inhibitor in maintaining a smooth surface. The high resolution of AFM allows for the detailed visualization of the protective film formed by inhibitor molecules on the metal surface. nih.gov
Electrochemical Techniques in Corrosion Studies
Electrochemical techniques are fundamental in quantifying the effectiveness of corrosion inhibitors. They provide insights into the kinetics and mechanisms of the corrosion process and the inhibitor's mode of action.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of inhibitor films. mdpi.comnajah.edu By applying a small amplitude AC signal over a range of frequencies, EIS can distinguish between the resistance of the solution, the charge transfer resistance (Rct), and the capacitance of the double layer at the metal-electrolyte interface. mdpi.comresearchgate.net
In the presence of an effective corrosion inhibitor like a pyridine derivative, the charge-transfer resistance (Rct) value typically increases significantly, while the double-layer capacitance (Cdl) decreases. mdpi.comresearchgate.net The increase in Rct indicates a slowing of the corrosion reaction, while the decrease in Cdl suggests the adsorption of inhibitor molecules on the metal surface, displacing water molecules and reducing the dielectric constant at the interface. researchgate.net The impedance data can be fitted to equivalent circuit models to provide a more quantitative understanding of the inhibition mechanism. mdpi.com
Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Pyridine Derivative Corrosion Inhibitor
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| Blank (0 mM) | 50 | 200 | - |
| 0.1 mM | 500 | 50 | 90.0 |
| 0.5 mM | 1200 | 25 | 95.8 |
| 1.0 mM | 2500 | 15 | 98.0 |
This table presents hypothetical data to illustrate the typical trends observed in EIS measurements for a pyridine-based corrosion inhibitor. Actual values will vary depending on the specific inhibitor, metal, and corrosive medium.
Potentiodynamic Polarization
Potentiodynamic polarization is another key electrochemical technique used to evaluate corrosion inhibitors. This method involves scanning the potential of the working electrode and measuring the resulting current. The resulting plot, known as a Tafel plot, provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. mdpi.com
The addition of a corrosion inhibitor typically shifts the corrosion potential and reduces the corrosion current density. mdpi.comnajah.edu A significant decrease in icorr in the presence of the inhibitor indicates a lower corrosion rate. mdpi.com By analyzing the shifts in the anodic and cathodic branches of the polarization curve, it is possible to determine whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. Pyridine derivatives often exhibit mixed-type inhibition, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. najah.edu
Table 2: Potentiodynamic Polarization Data for a Pyridine Derivative as a Corrosion Inhibitor
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA·cm⁻²) | Inhibition Efficiency (%) |
| Blank (0 mM) | -500 | 100 | - |
| 0.1 mM | -480 | 10 | 90.0 |
| 0.5 mM | -470 | 4 | 96.0 |
| 1.0 mM | -460 | 2 | 98.0 |
This table shows representative data illustrating the effect of a pyridine-based inhibitor on corrosion parameters. Actual values depend on the experimental conditions.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purity assessment of synthesized compounds like this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) with various detectors
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and other organic molecules. ijsrst.comresearchgate.net It allows for the separation of components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. helixchrom.comsielc.com The purity of synthesized pyridine derivatives can be effectively determined using reverse-phase HPLC (RP-HPLC), often with a C18 column. researchgate.net
The choice of detector is crucial for sensitive and specific detection. Ultraviolet (UV) detectors are commonly used for aromatic compounds like pyridine derivatives due to their strong UV absorbance. researchgate.netdtic.mil The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. ijsrst.comresearchgate.net For more complex matrices or to gain structural information, HPLC can be coupled with a mass spectrometer (LC-MS), providing both retention time and mass-to-charge ratio data for confident identification. helixchrom.comptfarm.pl
Table 3: Typical HPLC Method Parameters for the Analysis of Pyridine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
These are general HPLC conditions and may require optimization for specific pyridine derivatives.
Q & A
Q. What are the most reliable synthetic routes for 4-(4-Chlorophenyl)pyridin-3-amine, and how can intermediates be characterized effectively?
- Methodological Answer : The compound is often synthesized via multi-component reactions (e.g., Groebke-Blackburn-Bienaymé (GBB) reaction) using 2-aminopyridine, substituted aldehydes, and 4-chlorophenyl isocyanide. Key intermediates, such as imidazo[1,2-a]pyridine derivatives, can be characterized using:
- 1H/13C NMR to confirm regioselectivity and isomer purity.
- HRMS (High-Resolution Mass Spectrometry) for molecular weight validation .
- X-ray crystallography to resolve structural ambiguities in intermediates, as demonstrated in studies on analogous compounds .
Example reaction conditions: Sc(OTf)₃ catalyst, Na₂SO₄ as a desiccant, and MeOH:DCM solvent system at 50°C under N₂ .
Q. How can researchers address challenges in isolating geometric isomers during synthesis?
- Methodological Answer : Isomer separation often requires selective crystallization in polar aprotic solvents (e.g., ethanol or acetonitrile). For example, describes using Lewis acids (e.g., AlCl₃) to catalyze cis-to-trans isomerization of intermediates, followed by crystallization to isolate the desired trans isomer . Chromatographic methods (e.g., HPLC with chiral columns) may supplement this for high-purity demands.
Advanced Research Questions
Q. What computational strategies are suitable for predicting the electronic properties of this compound and its derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP hybrid functional, can model:
- Electron density distribution to identify reactive sites (e.g., amino group nucleophilicity).
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
applied DFT to analyze interactions between imidazo[1,2-a]pyridine derivatives and biological targets (e.g., ENR enzyme), providing insights into binding affinity and selectivity .
Q. How can contradictory spectral data (e.g., NMR shifts) in structurally similar analogs be resolved?
- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or dynamic exchange processes. Strategies include:
- Variable-temperature NMR to detect slow-exchange equilibria.
- 2D NMR techniques (e.g., NOESY, HSQC) to confirm spatial correlations and hydrogen bonding .
- Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian09 with GIAO approximation) .
Q. What methodologies optimize the biological activity evaluation of this compound derivatives in drug discovery?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ determination via fluorometric or colorimetric readouts .
- Structure-Activity Relationship (SAR) : Systematically vary substituents on the pyridine or chlorophenyl groups. For example, synthesized 7-chloroquinolin-4-amine derivatives with varying alkylamino side chains, revealing substituent-dependent antimalarial potency .
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes to targets like kinases or GPCRs .
Key Methodological Recommendations
- Synthesis : Prioritize Sc(OTf)₃ or p-toluenesulfonic acid as catalysts for high atom economy .
- Characterization : Combine HRMS with 2D NMR to resolve structural ambiguities in polycyclic intermediates.
- Biological Testing : Validate computational predictions (e.g., docking) with orthogonal assays (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
